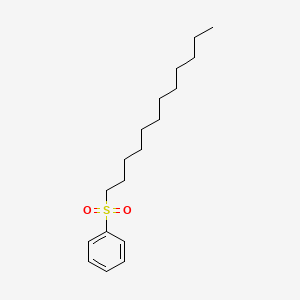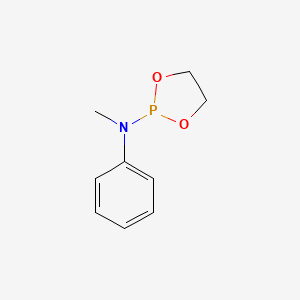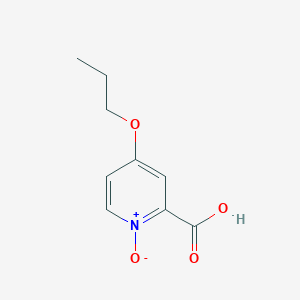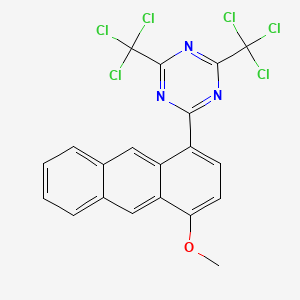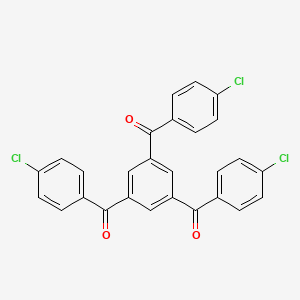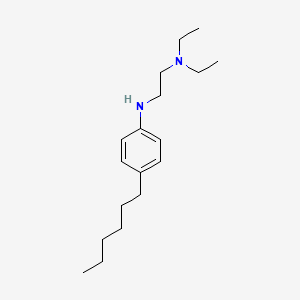
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both ethyl and hexyl groups attached to a phenyl ring. This compound is part of the ethane-1,2-diamine family, known for its versatile applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with diethylamine and 4-hexylbenzaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or hexyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Applications De Recherche Scientifique
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N1,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The ethyl and hexyl groups can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Diethyl-1,2-diaminoethane
- N,N’-Dimethyl-1,2-ethanediamine
- N,N’-Diethyl-N,N’-dimethylethylenediamine
Uniqueness
N~1~,N~1~-Diethyl-N~2~-(4-hexylphenyl)ethane-1,2-diamine is unique due to the presence of the 4-hexylphenyl group, which imparts distinct chemical and physical properties. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
74474-35-4 |
|---|---|
Formule moléculaire |
C18H32N2 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(4-hexylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H32N2/c1-4-7-8-9-10-17-11-13-18(14-12-17)19-15-16-20(5-2)6-3/h11-14,19H,4-10,15-16H2,1-3H3 |
Clé InChI |
SJHHGQQSZNVCEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


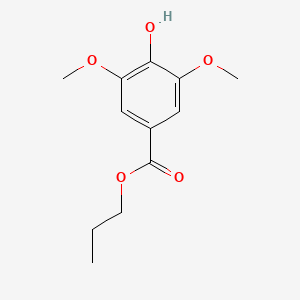
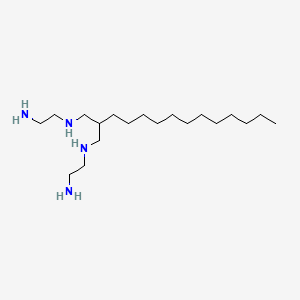
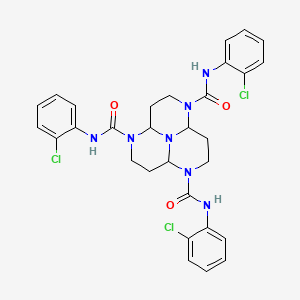
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
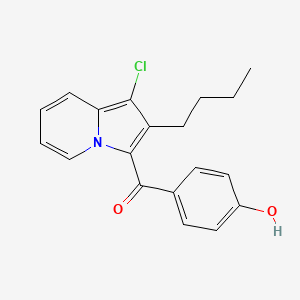
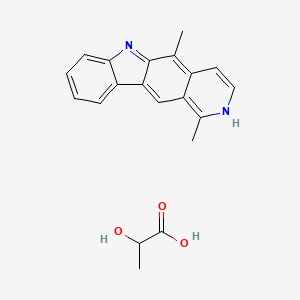
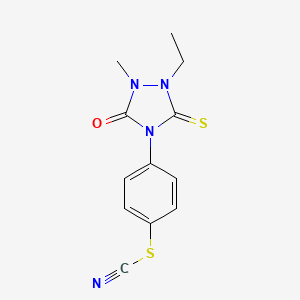
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
